2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that contains an imidazole ring substituted with a 2-chlorophenyl group and two nitrile groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with suitable imidazole precursors in the presence of a base and a solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole derivatives .
Scientific Research Applications
2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile: shares structural similarities with other imidazole derivatives, such as 2-phenyl-1H-imidazole and 2-(4-chlorophenyl)-1H-imidazole.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41021-16-3 |
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Molecular Formula |
C11H5ClN4 |
Molecular Weight |
228.64 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C11H5ClN4/c12-8-4-2-1-3-7(8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16) |
InChI Key |
MYMXAOLFNVGWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C#N)C#N)Cl |
Origin of Product |
United States |
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